![molecular formula C12H10ClN3O5 B376934 6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B376934.png)
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a nitro group attached to a benzyl moiety, along with a pyrimidine-2,4-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by the introduction of the methoxy group through a methylation reaction. The chloro group is then added via a halogenation reaction. Finally, the pyrimidine-2,4-dione core is constructed through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Reduction of the nitro group: Forms the corresponding amine derivative.
Oxidation of the methoxy group: Can form aldehydes or carboxylic acids.
Substitution of the chloro group: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1-(4-methoxy-3-nitro-phenyl)-1H-pyrimidine-2,4-dione: Similar structure but with a phenyl group instead of a benzyl group.
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Similar structure but with different substituents on the benzyl group.
Uniqueness
This compound is unique due to the specific combination of functional groups and the pyrimidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H10ClN3O5 |
|---|---|
Molekulargewicht |
311.68g/mol |
IUPAC-Name |
6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10ClN3O5/c1-21-9-3-2-7(4-8(9)16(19)20)6-15-10(13)5-11(17)14-12(15)18/h2-5H,6H2,1H3,(H,14,17,18) |
InChI-Schlüssel |
GLEUNYMCMPIDHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)
![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)
![9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B376856.png)
![ethyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376858.png)
![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide](/img/structure/B376859.png)
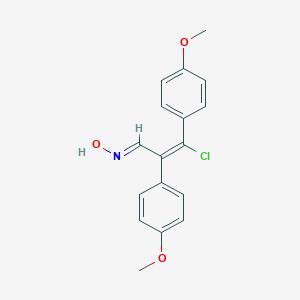
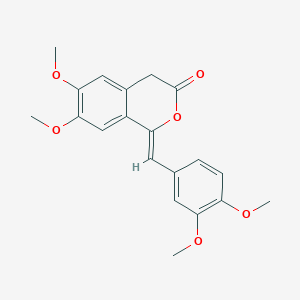
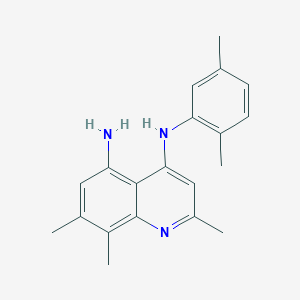
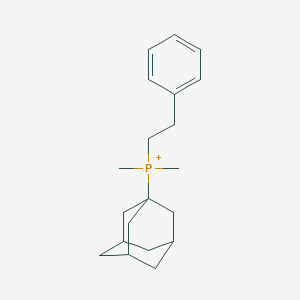
![1-[4-[2-(Diethylamino)ethyl]-2-(2,5-dimethylphenyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone](/img/structure/B376869.png)
![1-[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376870.png)
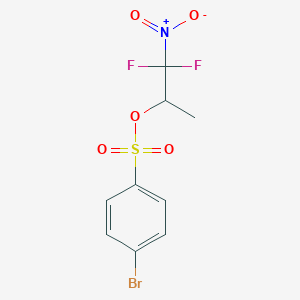
![1-[1-(3-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376873.png)
![1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376874.png)
